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molecular formula C10H13NO B8576182 4-Methoxy-5-methylindoline

4-Methoxy-5-methylindoline

Cat. No. B8576182
M. Wt: 163.22 g/mol
InChI Key: OCRQXJBIMCZVKT-UHFFFAOYSA-N
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Patent
US06765014B1

Procedure details

To a solution of 4-methoxy-5-methylindole 27 (0.48 g, 2.98 mmol) in acetic acid (20 ml) was added NaBH3CN (0.75 g, 9 mmol) portionwise over 10 min (exothermic reaction) and the mixture was then stirred at rt for 0.5 h. Water (2-3 ml) was added and the solvent removed in vacuo. The residue was dissolved in EtOAc and washed with saturated aq. NaHCO3 and brine, dried and evaporated to give 28 as a viscous oil (449 mg, 92%) which was immediately used in the next step; δH (90 MHZ) 6.80 (1 H, d, J 9, 7-H), 6.31 (1 H, d, 6-H), 3.76 (3 H, s, OMe), 3.56 (2 H, t, J 8, 2-H), 3.12 (3 H, t, 3-H) and 2.14 (3 H, s, Me).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 (± 0.5) mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.[BH3-]C#N.[Na+].O>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
COC1=C2C=CNC2=CC=C1C
Name
Quantity
0.75 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 (± 0.5) mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at rt for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated aq. NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=C2CCNC2=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 449 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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